Methyl 2,6-difluoroisonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-difluoropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIVDZYHHVQCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2,6 Difluoroisonicotinate and Its Precursors
De Novo Synthesis Approaches to the Difluoroisonicotinate Core
The construction of the pyridine (B92270) ring system from acyclic precursors, known as de novo synthesis, offers a versatile method for producing substituted pyridines. illinois.edu While specific de novo syntheses leading directly to methyl 2,6-difluoroisonicotinate are not extensively detailed in readily available literature, general principles of pyridine synthesis can be applied. These methods often involve the condensation of smaller molecular fragments to build the heterocyclic ring.
One common strategy is the Hantzsch pyridine synthesis, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. illinois.edu To adapt this for the synthesis of a 2,6-difluoropyridine (B73466) derivative, fluorinated building blocks would be required. For instance, a fluorinated β-ketoester could potentially be used. However, the introduction of fluorine atoms at the 2 and 6 positions of the pyridine ring via de novo synthesis presents significant challenges due to the reactivity and handling of the required fluorinated starting materials.
Another approach involves the cycloaddition reactions of 1,3-dienes with nitriles, although this is less common for preparing highly substituted pyridines. The development of novel condensation and cyclization reactions remains an active area of research to provide more direct and efficient routes to functionalized pyridines like the difluoroisonicotinate core.
Esterification and Transesterification Strategies
A common and direct method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2,6-difluoroisonicotinic acid. This classic reaction involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. google.com
Commonly used acid catalysts for this type of esterification include:
Sulfuric acid (H₂SO₄)
p-Toluenesulfonic acid (p-TsOH) nih.gov
Hydrogen chloride (HCl)
The reaction is typically carried out by refluxing the mixture of 2,6-difluoroisonicotinic acid and methanol with the catalyst. The equilibrium of the reaction is driven towards the ester product by using an excess of methanol or by removing the water formed during the reaction. nih.gov
Transesterification is another viable, though less direct, route. masterorganicchemistry.comwikipedia.org This process involves the conversion of a different ester of 2,6-difluoroisonicotinic acid (e.g., an ethyl or benzyl (B1604629) ester) into the methyl ester by reacting it with methanol in the presence of an acid or base catalyst. masterorganicchemistry.comwikipedia.org The choice of catalyst depends on the stability of the starting materials and products. wikipedia.org For example, sodium methoxide (B1231860) can be used as a basic catalyst for this transformation. masterorganicchemistry.com The reaction is driven by using a large excess of methanol. wikipedia.org
| Reaction Type | Reactants | Catalyst | Key Features |
|---|---|---|---|
| Esterification | 2,6-Difluoroisonicotinic Acid, Methanol | H₂SO₄, p-TsOH, HCl | Direct, common method; equilibrium driven by excess methanol or water removal. google.comnih.gov |
| Transesterification | Alkyl 2,6-difluoroisonicotinate, Methanol | Acid or Base (e.g., NaOCH₃) | Converts one ester to another; driven by excess of the desired alcohol. masterorganicchemistry.comwikipedia.org |
Functional Group Interconversions on Pyridine Ring Precursors
Halogenation and Fluorination Strategies
A crucial step in the synthesis of this compound often involves the introduction of fluorine atoms onto a pre-existing pyridine ring. This is typically achieved through halogen exchange reactions, most commonly by replacing chlorine atoms with fluorine atoms.
A key precursor for this route is methyl 2,6-dichloroisonicotinate. nih.gov This compound can be subjected to a nucleophilic aromatic substitution reaction using a fluoride (B91410) source. A common reagent for this fluorination is potassium fluoride (KF). The reaction is usually carried out in a high-boiling polar aprotic solvent, such as sulfolane (B150427) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures. google.com The efficiency of this reaction can sometimes be enhanced by the use of a phase-transfer catalyst.
The synthesis of the precursor, methyl 2,6-dichloroisonicotinate, can be achieved from 2,6-dihydroxyisonicotinic acid. The dihydroxy acid is first converted to the corresponding dichloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst. google.comgoogle.com The resulting 2,6-dichloroisonicotinoyl chloride can then be esterified with methanol to yield methyl 2,6-dichloroisonicotinate.
Alternative fluorination methods can also be employed on other pyridine derivatives. For instance, direct fluorination of pyridine N-oxides using reagents like AgF₂ has been reported for the introduction of fluorine at the 2-position. nih.govacs.org However, achieving selective di-fluorination at the 2 and 6 positions can be challenging and may require multi-step processes.
Carboxylic Acid Precursor Routes (e.g., from 2,6-Difluoroisonicotinic Acid)
As mentioned in the esterification section, a primary route to this compound is through its carboxylic acid precursor, 2,6-difluoroisonicotinic acid. The synthesis of this acid is therefore a critical aspect.
One of the most common industrial methods for preparing 2,6-difluoropyridines is the halogen exchange (HALEX) reaction. This involves the fluorination of 2,6-dichloropyridine (B45657) using a fluoride salt, such as potassium fluoride (KF), at high temperatures in a polar aprotic solvent. google.comgoogleapis.com Once 2,6-difluoropyridine is obtained, it can be functionalized at the 4-position to introduce the carboxylic acid group. This can be achieved through lithiation at the 4-position followed by carboxylation with carbon dioxide. The lithiation is typically performed using a strong base like lithium diisopropylamide (LDA) at low temperatures. chemicalbook.comsigmaaldrich.com The resulting lithium carboxylate is then quenched with an acid to yield 2,6-difluoroisonicotinic acid.
| Precursor | Key Transformation | Reagents | Product |
|---|---|---|---|
| Methyl 2,6-dichloroisonicotinate | Halogen Exchange (Fluorination) | KF, polar aprotic solvent (e.g., Sulfolane) | This compound google.com |
| 2,6-Dichloropyridine | Halogen Exchange followed by Carboxylation and Esterification | 1. KF; 2. LDA, CO₂; 3. Methanol, Acid | This compound google.comchemicalbook.com |
| 2,6-Dihydroxyisonicotinic acid | Chlorination followed by Esterification and Fluorination | 1. POCl₃; 2. Methanol; 3. KF | This compound google.comgoogle.comgoogle.com |
Catalytic Approaches in Synthesis (e.g., Palladium-Catalyzed Methods)
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. Palladium-catalyzed cross-coupling reactions, in particular, have become powerful tools for the functionalization of pyridine rings. nih.govacs.orgyorku.camdpi.com
While direct palladium-catalyzed C-H fluorination of pyridines is an emerging field, a more established approach involves the coupling of a pre-functionalized pyridine with a suitable reaction partner. For instance, a di-chlorinated or di-brominated isonicotinate (B8489971) ester could potentially undergo a palladium-catalyzed reaction to introduce other functional groups, although this is not a direct route to the difluoro- derivative.
More relevant to the synthesis of precursors, palladium catalysts can be employed in carbonylation reactions. For example, a 2,6-difluoro-4-halopyridine could be subjected to a palladium-catalyzed carbonylation in the presence of methanol to directly install the methyl ester group at the 4-position. This would be an attractive alternative to the lithiation-carboxylation sequence.
Furthermore, palladium-catalyzed reactions are instrumental in the synthesis of more complex molecules derived from this compound. The development of new palladium catalysts and ligands continues to expand the scope of these transformations, offering potential for more efficient and milder synthetic routes to this and other fluorinated pyridine derivatives in the future. nih.govacs.orgacs.org
Chemical Reactivity and Mechanistic Studies of Methyl 2,6 Difluoroisonicotinate
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring
The pyridine ring of Methyl 2,6-difluoroisonicotinate is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the cumulative electron-withdrawing effects of the two fluorine atoms and the nitrogen atom within the aromatic ring, which significantly lowers the electron density of the ring carbons, particularly at the C-2 and C-6 positions. researchgate.netnih.gov This heightened electrophilicity facilitates the attack by a wide range of nucleophiles.
The mechanism of SNAr reactions on such activated aryl halides typically proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub The negative charge in this intermediate is delocalized, with stabilization provided by the electron-withdrawing substituents (in this case, the other fluorine atom, the ring nitrogen, and the ester group). libretexts.org In the subsequent step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Fluoropyridines are generally more reactive in SNAr reactions than their chloro- or bromo-analogues. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack. While the C-F bond is strong, the rate-determining step in most SNAr reactions is the initial nucleophilic attack rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com
In the case of 2,6-disubstituted pyridines, the regioselectivity of the substitution can be influenced by the nature of other substituents on the ring and the reaction conditions. For example, studies on 3-substituted 2,6-dichloropyridines have shown that the regioselectivity of nucleophilic attack can be correlated with steric parameters of the 3-substituent and the hydrogen-bond accepting ability of the solvent. researchgate.net For this compound, the substitution typically occurs at either the C-2 or C-6 position, and in the absence of other directing factors, a mixture of mono-substituted products may be obtained.
Table 1: Examples of SNAr Reactions on Fluorinated Pyridines This table presents examples of SNAr reactions on related fluorinated pyridine systems to illustrate the general reactivity.
| Electrophile | Nucleophile | Product | Observations | Reference |
|---|---|---|---|---|
| 2-Fluoropyridine | NaOEt | 2-Ethoxypyridine | Reaction is 320 times faster than with 2-chloropyridine. | nih.govacs.org |
| 2,4-Dinitrofluorobenzene | Protein (N-terminal amine) | 2,4-Dinitrophenyl-protein | Used as Sanger's reagent for peptide sequencing. | pressbooks.publibretexts.org |
Cross-Coupling Reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig)
The fluorine atoms in this compound can also act as leaving groups in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. While C-F bonds are generally less reactive in cross-coupling than C-Cl, C-Br, or C-I bonds, their activation can be achieved under specific catalytic conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. harvard.edu It is a powerful tool for forming C(sp²)–C(sp²) bonds. nih.gov While less common for fluoroarenes, advancements in catalyst systems have expanded the scope to include the activation of C-F bonds. For related pyridine systems, the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various hetero(aryl) boronic acids has been successfully demonstrated using a Pd(dppf)Cl₂ catalyst to generate 2-arylpyridines. nih.govnih.govresearchgate.net This indicates the feasibility of using activated pyridine derivatives in such transformations.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high reactivity and functional group tolerance. orgsyn.org It is a common method for preparing bipyridine derivatives from halopyridines. orgsyn.org Generally, fluoro-substituted reagents are considered inert in Negishi couplings compared to their chloro, bromo, and iodo counterparts. orgsyn.org However, the high electrophilicity of the pyridine ring in this compound might allow for coupling under optimized conditions with potent catalyst systems. nih.govresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.orgrug.nl The reaction has a broad scope, and various generations of phosphine (B1218219) ligands have been developed to couple a wide array of amines and aryl halides. wikipedia.orglibretexts.org A study on the closely related methyl 2,6-dichloroisonicotinate reported a successful mono-N-arylation with aniline (B41778) using a Pd(OAc)₂/XPhos catalyst system. researchgate.net This demonstrates the potential for selective C-N bond formation on the dihalopyridine scaffold. However, the same study noted that changing the nucleophile to m-anisidine (B1676023) resulted in amidation of the ester rather than C-N coupling, highlighting the delicate balance between different reactive sites on the molecule. researchgate.net
Table 2: Overview of Relevant Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent + Aryl Halide | Palladium / Phosphine Ligand | C-C | harvard.edunih.gov |
| Negishi | Organozinc Reagent + Aryl Halide | Palladium or Nickel / Ligand | C-C | wikipedia.orgorgsyn.org |
Reactivity of the Ester Moiety (e.g., Hydrolysis, Amidation)
The methyl ester group at the C-4 position of the pyridine ring is another key site for chemical transformations, primarily hydrolysis and amidation.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (2,6-difluoroisonicotinic acid) under either acidic or basic conditions. google.comgoogle.com Basic hydrolysis is typically achieved by heating with an aqueous solution of a base like sodium hydroxide (B78521). nih.gov This process involves the saponification of the ester, followed by acidification to protonate the resulting carboxylate salt. nih.gov Acid-catalyzed hydrolysis, often carried out with a strong acid in the presence of water, is another common method. google.com
Amidation: Direct amidation can be achieved by reacting this compound with a primary or secondary amine. This reaction can sometimes proceed simply by heating the ester with the amine, but it is often facilitated by catalysts. Various catalytic systems, including those based on nickel, lanthanides, and zirconium oxide, have been developed for the direct amidation of esters. mdpi.com
A notable aspect of the reactivity of this compound is the competition between SNAr at the C-2/C-6 positions and reaction at the C-4 ester group. A study on a similar fluoropyridine methyl ester showed that reaction with aqueous methylamine (B109427) in THF led to a mixture of products from both fluoride substitution and ester amidation. acs.org However, by changing the solvent to methanol (B129727), selective transformation of the methyl ester to the N-methyl amide was achieved without substitution of the fluoride. acs.org This demonstrates that the reaction pathway can be controlled by judicious choice of reaction conditions. Similarly, an attempt to perform a Buchwald-Hartwig amination on methyl 2,6-dichloroisonicotinate with m-anisidine resulted in preferential amidation of the ester. researchgate.net
Influence of Fluorine Atoms on Reactivity and Selectivity
The two fluorine atoms at the C-2 and C-6 positions exert a profound influence on the chemical reactivity and selectivity of this compound.
Electronic Effects: Fluorine is the most electronegative element, and its presence on the pyridine ring has a strong inductive electron-withdrawing effect. nih.gov This effect significantly reduces the electron density of the aromatic ring, making it highly electrophilic. researchgate.netrsc.org This "electron-deficient" character is the primary reason for the high reactivity of the molecule towards nucleophiles in SNAr reactions. nih.govacs.org The fluorine atoms, by stabilizing the anionic Meisenheimer intermediate, lower the activation energy for nucleophilic attack. pressbooks.publibretexts.org
Leaving Group Ability in SNAr: In the context of SNAr, fluorine is an excellent leaving group. Although the C-F bond is the strongest single bond to carbon, the rate of SNAr is typically determined by the stability of the intermediate complex formed during the initial nucleophilic attack. masterorganicchemistry.com The powerful electron-withdrawing nature of fluorine accelerates this rate-determining step to such an extent that it overcomes the high bond energy, making fluorides more labile than other halogens in this specific reaction mechanism. nih.gov
Steric and Regiochemical Influence: While smaller than other halogens, fluorine atoms still exert a steric influence that can affect the approach of reagents. In reactions involving substitution, the presence of two fluorine atoms provides two potential sites for reaction. The regioselectivity of substitution can be influenced by the steric bulk of the incoming nucleophile and the electronic environment created by the ester group at the C-4 position. Studies on related systems show that substituents elsewhere on the ring can create a preference for attack at one position over the other. researchgate.net
Applications of Methyl 2,6 Difluoroisonicotinate in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Scaffolds
The difluorinated pyridine (B92270) core of Methyl 2,6-difluoroisonicotinate is a powerful electrophilic scaffold. The fluorine atoms act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups and the construction of more complex heterocyclic systems. acs.org This reactivity is fundamental to its role as a precursor for diverse molecular frameworks, especially those containing nitrogen.
Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics, and the development of new analogues is a continuous effort to combat bacterial resistance and improve therapeutic profiles. nih.gov this compound and its close derivatives are crucial starting materials in the synthesis of novel fluoroquinolone precursors. For instance, a convenient synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, a key fluoroquinolone precursor, has been developed starting from related fluorinated building blocks. nih.govman.ac.ukbldpharm.com This process involves the strategic construction of the quinoline (B57606) ring system, where the fluorine atoms are essential for the biological activity of the final drug molecule. The development of efficient synthetic routes to these precursors is a critical factor in fluoroquinolone preparation. man.ac.uk
The table below outlines a synthetic approach to a novel fluoroquinolone precursor, demonstrating the utility of fluorinated intermediates.
| Step | Reactants | Reagents/Conditions | Product | Yield | Ref |
| 1 | 3,4-difluorophenyl isothiocyanate, Dimethyl malonate, 4-fluorobenzyl chloride | Potassium tert-butylate in tert-butanol, reflux | Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | 78% | man.ac.ukbldpharm.com |
This interactive table summarizes the synthesis of a key fluoroquinolone precursor, highlighting the role of fluorinated starting materials in achieving complex molecular structures.
Beyond fluoroquinolones, the reactivity of the difluoropyridine core is harnessed to synthesize a variety of other nitrogen-containing heterocycles. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The substitution of the fluorine atoms with various nucleophiles (containing nitrogen, oxygen, or sulfur) allows for the assembly of diverse heterocyclic systems. acs.org For example, methods for creating monofluorinated nitrogen heterocycles are of great interest for their potential applications as agrochemicals and their use as biologically active building blocks in pharmaceuticals. The synthesis of fluorinated 3,6-dihydropyridines, which can be easily converted to the corresponding pyridines, showcases a pathway to new substituted pyridine derivatives. nih.gov
Below is a table showing the conversion of fluorinated dihydropyridines to pyridines, a common step in building complex heterocycles.
| Starting Material (Fluorinated Dihydropyridine) | Conditions | Product (Pyridine) | Yield | Ref |
| 2a | Stored in deuterochloroform, room temp, 2-4 days | 3a | 91% | nih.gov |
| 2b | Stored in deuterochloroform, room temp, 2-4 days | 3b | 85% | nih.gov |
| 2k | Stored in deuterochloroform, room temp, 2-4 days | 3k | 72% | nih.gov |
This interactive table illustrates the elimination reaction that forms substituted pyridines from their fluorinated precursors under mild conditions.
Building Block for Functional Materials Research
The application of fluorinated compounds extends beyond pharmaceuticals into the realm of materials science. Fluorine-containing polymers and materials often exhibit unique properties such as thermal stability, chemical resistance, and specific electronic characteristics. This compound is classified as a material science building block, with potential applications in the development of advanced functional materials. Its utility is noted in areas such as OLED (Organic Light-Emitting Diode) materials, polymer science, and electronic materials. The incorporation of the highly polarized fluorinated pyridine motif into larger molecular systems or polymers can influence properties like charge transport, luminescence, and material morphology, making it a target for research in next-generation materials.
Role in the Synthesis of Research Probes and Pharmacophore Discovery
In drug discovery, a pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. This compound serves as a valuable building block for creating molecular libraries and research probes to explore and validate pharmacophore models. The fluorine atoms not only modulate the physicochemical properties of a molecule, such as its metabolic stability and binding affinity, but also serve as handles for further chemical modification. The synthesis of compounds like methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate highlights the inclusion of a "pharmacophoric 4-fluorobenzyl group," which is intended for specific interactions with biological targets. man.ac.ukbldpharm.com By systematically replacing the fluorine atoms with other functional groups, medicinal chemists can probe the structure-activity relationships of a lead compound, accelerating the discovery of new and more effective therapeutic agents. acs.org
Advanced Spectroscopic and Structural Elucidation of Methyl 2,6 Difluoroisonicotinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including Methyl 2,6-difluoroisonicotinate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. For a comprehensive analysis, ¹H, ¹³C, and ¹⁹F NMR spectra are typically acquired.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The two equivalent protons on the pyridine (B92270) ring at the C3 and C5 positions would appear as a single resonance, likely a triplet, due to coupling with the two adjacent fluorine atoms. The methyl ester protons would present as a singlet. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the carboxyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show distinct signals for the methyl carbon, the carbonyl carbon, and the carbons of the pyridine ring. The carbons directly bonded to fluorine (C2 and C6) would exhibit large one-bond carbon-fluorine coupling constants (¹JC-F), a characteristic feature in the spectra of fluorinated organic compounds. The C3 and C5 carbons would show smaller two-bond couplings (²JC-F), and the C4 carbon would display a three-bond coupling (³JC-F).
¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique for characterization. For this compound, a single resonance is expected for the two equivalent fluorine atoms at the C2 and C6 positions. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Coupling to the adjacent ring protons would result in a triplet fine structure for this resonance.
To illustrate the expected NMR data for this compound, the following table presents hypothetical yet representative chemical shifts (δ) and coupling constants (J) based on data from analogous fluorinated pyridine and isonicotinate (B8489971) compounds.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~8.0 | t | ³JH-F ≈ 2.5 | H-3, H-5 |
| ~3.9 | s | -OCH₃ | ||
| ¹³C | ~163 | t | ³JC-F ≈ 3.0 | C=O |
| ~160 | ddt | ¹JC-F ≈ 240, ³JC-C-F ≈ 15, ²JC-N-C ≈ 5 | C-2, C-6 | |
| ~145 | t | ²JC-F ≈ 20 | C-4 | |
| ~115 | t | ²JC-F ≈ 5 | C-3, C-5 | |
| ~53 | s | -OCH₃ | ||
| ¹⁹F | ~-70 | t | ³JF-H ≈ 2.5 | F-2, F-6 |
Note: This is a hypothetical data table created for illustrative purposes based on known spectroscopic trends for similar compounds.
Mass Spectrometry (MS) in Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental formula, C₇H₅F₂NO₂.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound (173.03 g/mol ). The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways for esters often involve the loss of the alkoxy group. For this compound, a prominent fragment would be expected from the loss of the methoxy (B1213986) radical (•OCH₃), resulting in an acylium ion.
The table below outlines the expected major fragments in the mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Formula | Notes |
| 173 | [C₇H₅F₂NO₂]⁺ | Molecular Ion | Parent ion |
| 142 | [C₆H₂F₂NO]⁺ | [M - OCH₃]⁺ | Loss of methoxy radical |
| 114 | [C₅H₂F₂N]⁺ | [M - COOCH₃]⁺ | Loss of the entire ester group |
Note: This is a hypothetical data table based on predictable fragmentation patterns for this class of compounds.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. libretexts.org These two techniques are complementary and together offer a comprehensive vibrational profile of the compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of the carbonyl group (C=O) of the ester and the C-F bonds. The C=O stretch is typically observed in the region of 1720-1740 cm⁻¹. The C-F stretching vibrations of the aromatic ring are expected to appear as strong bands in the 1200-1300 cm⁻¹ region. Vibrations associated with the pyridine ring, such as C=C and C=N stretching, would also be present in the fingerprint region (below 1600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, which often give strong signals in Raman spectra, would be clearly observable. The symmetric stretching of the pyridine ring would be a particularly prominent feature. While the C=O stretch is also Raman active, it is typically weaker than in the IR spectrum.
The following table summarizes the expected key vibrational frequencies for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
| C-H stretch (aromatic) | 3050-3150 | IR/Raman | Weak-Medium |
| C-H stretch (methyl) | 2950-3000 | IR/Raman | Medium |
| C=O stretch (ester) | 1720-1740 | IR | Strong |
| C=C, C=N stretch (ring) | 1580-1620 | IR/Raman | Medium-Strong |
| C-F stretch | 1200-1300 | IR | Strong |
| Ring breathing | ~1000 | Raman | Strong |
Note: This is a hypothetical data table based on characteristic group frequencies.
X-ray Crystallography of Key Derivatives and Intermediates
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. While obtaining suitable single crystals of this compound itself may be challenging, the structural analysis of its key derivatives and intermediates provides invaluable insight into bond lengths, bond angles, and intermolecular interactions.
For instance, the crystal structure of a derivative could confirm the planar nature of the pyridine ring and provide precise measurements of the C-F, C-N, C-C, and C=O bond lengths. Furthermore, it would reveal how the molecules pack in the solid state, highlighting any significant intermolecular interactions such as hydrogen bonding or π-stacking, which can influence the physical properties of the compound.
As a representative example, the crystallographic data for a related isonicotinate derivative, Methyl isonicotinate 1-oxide, reveals important structural features that can be extrapolated to understand the likely solid-state structure of this compound and its derivatives.
| Parameter | Value for a Representative Isonicotinate Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Key Bond Lengths (Å) | C-C (ring): ~1.38, C-N (ring): ~1.34, C=O: ~1.20 |
| Key Bond Angles (°) | C-C-C (ring): ~120, O-C-O (ester): ~125 |
Note: The data in this table is illustrative and based on a known structure of a related compound, Methyl isonicotinate 1-oxide, to demonstrate the type of information obtained from X-ray crystallography.
Theoretical and Computational Chemistry Studies of Methyl 2,6 Difluoroisonicotinate
Quantum Chemical Calculations (e.g., Density Functional Theory for Geometry Optimization, Electronic Structure)
Quantum chemical calculations are fundamental to modern chemical research, offering a detailed picture of molecular structure and properties. Density Functional Theory (DFT) is a prominent method used for these calculations due to its balance of accuracy and computational efficiency.
For methyl 2,6-difluoroisonicotinate, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. These calculations solve the Schrödinger equation for the molecule, providing information about its electronic structure and energy. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results.
HOMO-LUMO Energy Analysis and Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
For a molecule like this compound, the HOMO is likely to be localized on the electron-rich pyridine (B92270) ring and the oxygen atoms of the ester group. The LUMO, conversely, would be expected to be distributed over the electron-deficient pyridine ring, influenced by the electron-withdrawing fluorine atoms and the ester group.
Table 1: Hypothetical HOMO-LUMO Energy Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 5.7 |
Note: This data is illustrative and not based on actual experimental or calculated values for this compound.
Charge Distribution Analysis (e.g., Mulliken, Natural Population Analysis)
Charge distribution analysis provides a way to assign partial atomic charges to each atom in a molecule, offering insights into its polarity and electrostatic potential. Methods like Mulliken population analysis and Natural Population Analysis (NPA) are commonly used to calculate these charges.
In this compound, the electronegative fluorine, nitrogen, and oxygen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms would have partial positive charges. The carbon atom of the carbonyl group in the ester function would exhibit a significant partial positive charge, making it a potential site for nucleophilic attack.
Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Mulliken Charge (a.u.) |
| N1 | -0.45 |
| C2 (attached to F) | +0.35 |
| F (at C2) | -0.30 |
| C4 (attached to Ester) | +0.20 |
| C=O (Carbonyl Carbon) | +0.60 |
| O (Carbonyl Oxygen) | -0.55 |
| O (Ester Oxygen) | -0.50 |
| C (Methyl) | +0.15 |
Note: This data is for illustrative purposes and does not represent actual calculated charges.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model. Theoretical calculations can predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra).
For this compound, DFT calculations could predict the vibrational modes associated with the stretching and bending of its various bonds, such as the C-F, C=O, and C-N bonds. Similarly, the ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimentally obtained spectra to confirm the molecular structure.
Mechanistic Insights into Reaction Pathways (e.g., Transition State Analysis)
Theoretical chemistry plays a crucial role in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. Transition state analysis allows for the calculation of activation energies, providing a quantitative measure of the reaction rate.
For instance, the hydrolysis of the ester group in this compound could be studied computationally. The calculations would model the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the subsequent departure of the methoxy (B1213986) group, identifying the transition state structures and their corresponding energies along this pathway.
Molecular Modeling for Ligand-Target Interactions
In the context of medicinal chemistry and drug design, molecular modeling techniques such as molecular docking are employed to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme. These simulations place the ligand (the small molecule) into the binding site of the target and estimate the binding affinity.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Enhanced Efficiency
The development of efficient and sustainable synthetic routes is paramount for the widespread utilization of Methyl 2,6-difluoroisonicotinate. While classical methods for pyridine (B92270) synthesis, such as the Hantzsch synthesis, have been established, future research is anticipated to focus on more advanced and streamlined approaches. mdpi.comnih.gov The exploration of metal-free cascade reactions, for instance, presents a promising avenue for the construction of highly functionalized pyridines from readily available starting materials. mdpi.comacs.org Such methodologies could potentially be adapted to produce this compound and its derivatives with higher yields and reduced environmental impact.
Furthermore, the integration of flow chemistry and high-throughput screening technologies could accelerate the optimization of reaction conditions, leading to more robust and scalable synthetic protocols. The development of novel catalysts, including organocatalysts and biocatalysts, could also offer milder and more selective transformations, minimizing the need for harsh reagents and protecting group manipulations.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Metal-Free Cascade Reactions | High atom economy, reduced metal contamination, access to complex structures. | Design of novel cascade sequences, optimization of reaction conditions. |
| Flow Chemistry | Improved safety, scalability, and reproducibility; precise control over reaction parameters. | Development of dedicated flow reactors, integration with real-time analytics. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Engineering of enzymes for specific transformations of fluorinated substrates. |
Expanded Scope in Catalyst Development for Derivatization
The derivatization of the this compound core is crucial for tuning its physicochemical properties and exploring its structure-activity relationships. Future research will likely focus on the development of novel catalytic systems for the selective functionalization of the pyridine ring. Transition metal-catalyzed cross-coupling reactions, particularly those involving C-H bond activation, are expected to play a pivotal role. chemscene.com
The presence of two fluorine atoms significantly influences the reactivity of the C-H bonds on the pyridine ring, making selective functionalization a challenge. chemscene.com The development of catalysts with high regioselectivity will be a key area of investigation. For example, rhodium(III)-catalyzed C-H functionalization has shown promise for the synthesis of multi-substituted 3-fluoropyridines and could potentially be applied to the derivatization of this compound. Similarly, palladium-catalyzed C-H arylation of fluoroarenes offers a pathway to introduce aryl groups onto the pyridine ring.
| Catalyst System | Target Transformation | Potential Advantages |
| Rhodium(III) Catalysts | C-H functionalization at the 3- and 5-positions. | High efficiency and potential for regiocontrol. |
| Palladium Catalysts | C-H arylation and other cross-coupling reactions. | Broad substrate scope and functional group tolerance. |
| Iridium Catalysts | C-H borylation for further functionalization. | Access to versatile boronic ester intermediates. |
Advanced Functionalization Strategies for Complex Architectures
Beyond simple derivatization, future research will explore more sophisticated functionalization strategies to construct complex molecular architectures based on the this compound scaffold. This includes the development of methods for the late-stage functionalization of drug candidates and the synthesis of polycyclic and heterocyclic systems.
One promising area is the use of directing groups to control the regioselectivity of C-H functionalization reactions, allowing for the precise introduction of substituents at specific positions. Furthermore, the development of multicomponent reactions involving this compound as a key building block could provide rapid access to diverse and complex molecular libraries. The exploration of photochemical and electrochemical methods for functionalization may also open up new avenues for reactivity that are not accessible through traditional thermal methods.
Exploration in Emerging Material Science Applications
The unique properties of fluorinated organic compounds make them highly attractive for applications in materials science. mdpi.com The presence of the difluoropyridine core in this compound suggests its potential as a building block for novel functional materials with tailored electronic, optical, and physical properties.
Future research could focus on incorporating this moiety into the backbone of polymers to create high-performance materials with enhanced thermal stability, chemical resistance, and specific optical properties. For instance, fluorinated polyurethanes are known for their low surface energy and excellent stability. The incorporation of the this compound unit could lead to materials with unique surface properties or applications in areas such as organic electronics, where the electron-withdrawing nature of the fluorinated pyridine ring could be beneficial for designing n-type organic semiconductors. The exploration of its use in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) could also lead to materials with applications in gas storage, separation, and catalysis.
| Material Class | Potential Application | Key Properties Conferred by the Difluoropyridine Unit |
| High-Performance Polymers | Aerospace, coatings, membranes. | Thermal stability, chemical resistance, low surface energy. |
| Organic Electronics | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs). | Electron-deficient character, potential for n-type conductivity. |
| Porous Materials (MOFs, COFs) | Gas storage, catalysis, sensing. | Tunable pore environment, specific host-guest interactions. |
Q & A
Q. What are the validated synthetic routes for Methyl 2,6-difluoroisonicotinate, and how can purity (>95%) be ensured?
- Methodological Answer : The synthesis typically involves fluorination of a pyridine precursor (e.g., methyl 2,6-dichloroisonicotinate) using fluorinating agents like KF or CsF under microwave-assisted conditions. For purification, recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity verification requires HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) with retention time comparison to standards, alongside H NMR (DMSO-d6: δ 8.45 ppm for pyridine protons) and mass spectrometry (ESI+: m/z 188.03 [M+H]) .
Q. How should researchers characterize this compound to confirm structural identity?
- Methodological Answer :
- NMR : Use F NMR (CDCl3: δ -110 to -115 ppm for fluorine atoms) and H NMR to confirm substitution patterns.
- FT-IR : Look for ester carbonyl stretch at ~1720 cm and C-F vibrations at 1200–1100 cm.
- X-ray crystallography : For unambiguous confirmation, single-crystal analysis is advised if suitable crystals are obtained via slow evaporation in dichloromethane/hexane .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing this compound into heterocyclic coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh3)4, CuI, or NiCl2 in Suzuki-Miyaura couplings with aryl boronic acids (e.g., 4-methoxyphenylboronic acid). Monitor yields via LC-MS.
- Solvent Effects : Compare DMF, THF, and toluene at 80–120°C. Higher polarity solvents (DMF) often improve solubility but may require inert atmospheres.
- Kinetic Studies : Use in situ F NMR to track fluorine displacement rates under varying temperatures .
Q. What analytical strategies resolve contradictions in stability data for this compound under acidic/basic conditions?
- Methodological Answer :
- pH Stability Assay : Prepare buffers (pH 2–12), incubate the compound at 37°C for 24h, and quantify degradation via HPLC.
- Mechanistic Insight : Hydrolysis of the ester group under basic conditions (pH >10) generates 2,6-difluoroisonicotinic acid, confirmed by H NMR loss of the methyl ester peak (δ 3.95 ppm). Under acidic conditions (pH <3), fluorines may undergo nucleophilic substitution, requiring F NMR to detect intermediates .
Q. How to design computational models to predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to calculate Fukui indices for electrophilic sites. The 2- and 6-fluorine atoms show higher electrophilicity.
- Transition State Analysis : Model SNAr pathways with methoxide ions to predict activation energies and regioselectivity .
Best Practices for Documentation
Q. How should researchers document contradictory spectral data in publications?
- Guidance :
- Supplementary Materials : Include raw NMR/HPLC chromatograms and computational input files.
- Transparency : Clearly state anomalies (e.g., unexpected splitting in F NMR) and propose hypotheses (e.g., rotameric equilibria).
- Peer Review : Cite precedents from analogous fluoropyridines to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
